molecular formula C12H18O B7845207 1-(2,4-Dimethylphenyl)-1-butanol

1-(2,4-Dimethylphenyl)-1-butanol

Cat. No.: B7845207
M. Wt: 178.27 g/mol
InChI Key: INZYISNJLSTJBA-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-1-butanol is a tertiary alcohol featuring a butanol chain substituted at the 1-position with a 2,4-dimethylphenyl group. The 2,4-dimethylphenyl substituent likely enhances steric hindrance and influences solubility, reactivity, and applications in organic synthesis or material science. For instance, substituted phenyl alcohols are frequently utilized in pharmaceuticals, fragrances, and polymer chemistry due to their tunable electronic and steric effects .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-4-5-12(13)11-7-6-9(2)8-10(11)3/h6-8,12-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZYISNJLSTJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=C(C=C(C=C1)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)-1-butanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 2,4-dimethylbenzyl chloride reacts with butylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) as solvents, under an inert atmosphere to prevent moisture interference.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone, 1-(2,4-dimethylphenyl)-1-butanone, using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-1-butanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to the corresponding ketone, 1-(2,4-dimethylphenyl)-1-butanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding hydrocarbon, 1-(2,4-dimethylphenyl)butane, using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), forming 1-(2,4-dimethylphenyl)-1-bromobutane.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products:

    Oxidation: 1-(2,4-Dimethylphenyl)-1-butanone.

    Reduction: 1-(2,4-Dimethylphenyl)butane.

    Substitution: 1-(2,4-Dimethylphenyl)-1-bromobutane.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-1-butanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It may serve as a precursor for the synthesis of biologically active molecules with potential therapeutic properties.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-1-butanol depends on its specific application. In general, as a secondary alcohol, it can participate in various biochemical pathways involving oxidation-reduction reactions. The molecular targets and pathways involved may include enzymes such as alcohol dehydrogenases and cytochrome P450 oxidases, which facilitate the conversion of the alcohol to its corresponding ketone or other metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,3-Dimethyl-1-butanol (CAS 19550-30-2)

  • Molecular Formula : C₆H₁₄O
  • Molecular Weight : 102.17 g/mol
  • Key Differences: Structure: Lacks the aromatic phenyl group, making it a purely aliphatic alcohol. Physical Properties: Lower molecular weight and boiling point compared to 1-(2,4-Dimethylphenyl)-1-butanol (predicted ~178.27 g/mol). Applications: Primarily used as a solvent or intermediate in organic synthesis, whereas aromatic analogs may exhibit bioactivity or sensor applications .

1-(2-Methylenecyclopropyl)-1-phenyl-1-butanol

  • Molecular Formula : C₁₄H₁₈O
  • Molecular Weight : 202.29 g/mol
  • Key Differences: Substituents: Contains a methylenecyclopropyl group instead of 2,4-dimethylphenyl, introducing ring strain and altering reactivity. Potential Reactivity: The cyclopropane ring may participate in ring-opening reactions, unlike the stable dimethylphenyl group in the target compound .

4-(4-Methylphenyl)butanoic Acid

  • Molecular Formula : C₁₁H₁₄O₂
  • Functional Group : Carboxylic acid vs. alcohol.
  • Key Differences: Acidity: The carboxylic acid group (pKa ~4-5) is significantly more acidic than the tertiary alcohol (predicted pKa ~15-17). Applications: Used in polymer precursors or surfactants, whereas aromatic alcohols like this compound may serve as chiral building blocks in asymmetric synthesis .

Physicochemical Properties and Reactivity

Predicted Properties of this compound

Property Value (Predicted) Reference Compound Comparison
Molecular Weight 178.27 g/mol 2,3-Dimethyl-1-butanol: 102.17 g/mol
Boiling Point ~250–280°C 1-(2-Methylenecyclopropyl)-1-phenyl-1-butanol: Similar range
Density ~1.05–1.10 g/cm³ 4-(4-Methylphenyl)butanoic acid: ~1.12 g/cm³
pKa ~15–17 Aliphatic alcohols: ~16–19; aromatic alcohols slightly lower

Reactivity Insights :

  • Steric Effects : The 2,4-dimethylphenyl group may hinder nucleophilic attacks at the alcohol oxygen, reducing esterification or oxidation rates compared to less hindered analogs.

Biological Activity

1-(2,4-Dimethylphenyl)-1-butanol is a compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its therapeutic implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a butanol backbone with a dimethyl-substituted phenyl group. This structural configuration influences its chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated for various therapeutic properties:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.
  • Anticancer Properties : Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, benzoxazine analogues have shown promising results against various cancer cell lines, suggesting that structural modifications can enhance biological efficacy.

The mechanism by which this compound exerts its effects is likely through interactions with specific molecular targets. These may include:

  • Receptor Binding : The compound may bind to receptors involved in pain and inflammation regulation.
  • Enzyme Inhibition : It may inhibit enzymes that play critical roles in inflammatory responses or cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced enzyme activity in vitro
AnticancerIC50 values ranging from 7.84 to 16.2 µM against multiple cancer lines
General ToxicityLow acute toxicity observed

Detailed Findings

  • Anti-inflammatory Studies : In vitro studies have demonstrated that the compound can significantly inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
  • Cancer Cell Proliferation : A study evaluating the antiproliferative effects against various cancer cell lines found that compounds structurally related to this compound exhibited IC50 values indicating effective growth inhibition (IC50 = 7.84–16.2 µM) . This positions it as a candidate for further structural optimization in anticancer drug development.

Toxicological Assessment

Toxicological evaluations indicate that this compound exhibits low acute oral toxicity (LD50 > 2000 mg/kg), which is promising for its therapeutic applications . However, comprehensive long-term studies are necessary to fully understand its safety profile.

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